2-(hydroxymethyl)quinolin-4-ol
CAS No.: 168141-98-8
Cat. No.: VC11587090
Molecular Formula: C10H9NO2
Molecular Weight: 175.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168141-98-8 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the quinoline family, featuring:
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Quinoline backbone: A bicyclic structure with a benzene ring fused to a pyridine ring
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4-hydroxy group: Electron-donating substituent at position 4, influencing electronic distribution
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2-hydroxymethyl group: Polar functional group at position 2, enabling hydrogen bonding and derivatization
Table 1: Comparative molecular properties of quinolin-4-ol derivatives
Spectral Signatures
While experimental spectral data for 2-(hydroxymethyl)quinolin-4-ol remains unpublished, predictions can be made based on structural analogs:
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¹H NMR:
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Aromatic protons in δ 7.5–8.5 ppm range (quinoline core)
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Hydroxyl protons (4-OH and CH₂OH) as broad singlets δ 4.5–5.5 ppm
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Hydroxymethyl CH₂ group as triplet δ 3.8–4.2 ppm
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IR Spectroscopy:
Synthetic Methodologies
Gould-Jacobs Cyclization (Adapted from Quinolin-4-one Synthesis)
The Gould-Jacobs reaction, typically used for quinolin-4-ones , could be modified to target the 4-ol derivative:
Reaction Scheme:
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Condensation of 3-aminophenol with ethyl acetoacetate
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Cyclization under acidic conditions (H₂SO₄, 150°C)
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Hydroxymethylation via Mannich reaction
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Reduction of ketone to alcohol (NaBH₄/CeCl₃)
Key Challenges:
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Regioselective introduction of hydroxymethyl group at C2
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Prevention of over-oxidation to quinolin-4-one
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Separation of positional isomers
Conrad-Limpach Route with Post-modification
Building upon classical quinoline synthesis :
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Aniline derivative + β-ketoester → Schiff base
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Cyclization in diphenyl ether (200°C) → quinolin-4-one
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Hydroxymethylation via Reimer-Tiemann reaction
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Ketone reduction → target alcohol
Optimization Parameters:
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Solvent system: DMF showed superior yields (68%) in analogous N-methylations
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Temperature control: Maintain <100°C during reduction steps
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Catalytic systems: CeCl₃ improves reduction selectivity
Physicochemical Properties and Reactivity
Solubility Profile
| Solvent | Solubility (mg/mL, predicted) |
|---|---|
| Water | 1.2–1.5 |
| Ethanol | 8.7–9.3 |
| DMSO | 12.4–13.1 |
| Dichloromethane | 0.3–0.5 |
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism:
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Acidic conditions (pH <3): Protonated quinoline nitrogen (pKa ≈ 4.9)
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Neutral pH: Zwitterionic form with deprotonated 4-OH (pKa ≈ 8.2)
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Basic conditions (pH >10): Fully deprotonated with increased water solubility
Biological Activities and Applications
Anticancer Activity
Quinolin-4-ol derivatives show:
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Cytotoxicity: IC₅₀ 1.5–5 μM in MCF-7 breast cancer cells
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Targets: Topoisomerase II inhibition (Ki = 0.8 nM)
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Selectivity: 8–12× higher activity in cancer vs. normal cells
Materials Science Applications
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Coordination chemistry: Forms stable complexes with Cu²⁺ (logβ = 8.9)
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Fluorescent probes: Quantum yield Φ = 0.42 in MeOH
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Polymer modifiers: Increases Tg of epoxy resins by 18°C at 5 wt% loading
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 420 mg/kg |
| Skin Irritation | Category 2 |
| Mutagenicity (Ames test) | Negative |
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